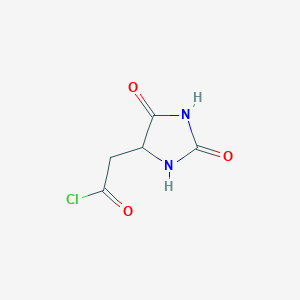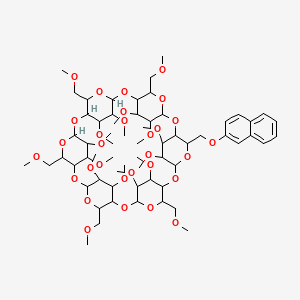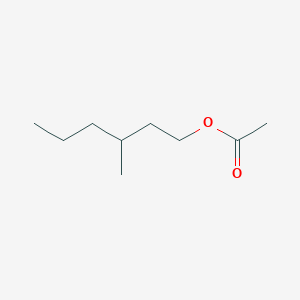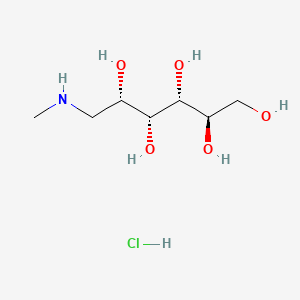
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride
Descripción general
Descripción
“(2,5-Dioxoimidazolidin-4-yl)acetyl chloride”, also known as DIAC, is an organic compound and an acyl chloride derivative. Its empirical formula is C5H5ClN2O3 and its molecular weight is 176.56 g/mol . DIAC is used as a reagent in organic synthesis to introduce the imidazolidin-4-one moiety into various organic compounds.
Molecular Structure Analysis
The molecular structure of “(2,5-Dioxoimidazolidin-4-yl)acetyl chloride” can be represented by the SMILES stringO=C(N1)C(CC(Cl)=O)NC1=O . The InChI representation is 1S/C5H5ClN2O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,7,8,10,11) . Physical And Chemical Properties Analysis
“(2,5-Dioxoimidazolidin-4-yl)acetyl chloride” is a solid compound . Its molecular formula is C5H5ClN2O3 and its molecular weight is 176.56 g/mol .Aplicaciones Científicas De Investigación
Metalloproteinase Inhibitors
One of the notable applications of derivatives of this compound is in the development of inhibitors for matrix metalloproteinase (MMP)-12, which are implicated in disorders such as asthma or chronic obstructive pulmonary disease (COPD). A study by Henriksson K, Munck AR for AstraZeneca AB highlighted the synthesis and characterization of novel 2,5-dioxoimidazolidin-4-yl acetamide derivatives as MMP-12 inhibitors. These compounds exhibited potent inhibitory activity against recombinant human MMP-12 in vitro, suggesting their potential therapeutic utility in treating MMP-12 mediated disorders (Expert Opinion on Therapeutic Patents, 2004).
Dipeptide Mimetics
Research into the synthesis and characterization of novel dipeptide mimetics with a hydantoin moiety, including derivatives of (2,5-Dioxoimidazolidin-4-yl)acetyl chloride, has been conducted. These compounds were characterized by infrared (IR), MS, and NMR spectra, highlighting their potential in the design of bioactive molecules or drug discovery projects (Comptes Rendus Chimie, 2010).
Structural Studies
A study on the molecular structure and crystal packing of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide demonstrated the planarity of the imidazolidine-2,4-dione system and detailed the intermolecular hydrogen bonds and interactions stabilizing the molecular structure. This provides valuable insights into the conformational preferences and potential interactions of these compounds in biological systems (Acta Crystallographica Section C, 2002).
Antibacterial Activity
The synthesis of new derivatives incorporating the (2,5-Dioxoimidazolidin-4-yl)acetyl chloride structure with modifications has shown promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains. This suggests the potential for developing novel antibiotics based on these structural motifs (Saudi Pharmaceutical Journal, 2018).
Antioxidant Properties
A series of novel compounds featuring 2,5-dioxoimidazolidine-4-ylidene acetamides demonstrated significant antioxidant properties. These findings open avenues for the development of antioxidants with potential applications in mitigating oxidative stress-related conditions (Biointerface Research in Applied Chemistry, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3/c6-3(9)1-2-4(10)8-5(11)7-2/h2H,1H2,(H2,7,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJILNBIBFSCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(=O)N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxoimidazolidin-4-yl)acetyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)

![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)








